2-Oxo-1-piperazineacetic acid HCl

Description

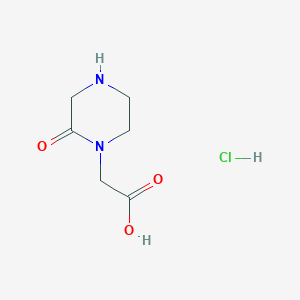

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-oxopiperazin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c9-5-3-7-1-2-8(5)4-6(10)11;/h7H,1-4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEZITXTYAGVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Optimization of Established Synthetic Routes for 2-Oxo-1-piperazineacetic Acid HCl

Established synthetic routes to this compound often rely on classical reactions that have been optimized for yield and purity. These methods typically involve the construction of the piperazinone ring followed by the introduction of the acetic acid side chain.

A primary method for synthesizing the title compound involves the N-alkylation of a piperazin-2-one (B30754) precursor with a halogenated acetic acid derivative, such as chloroacetic acid or bromoacetic acid. This reaction is a classic example of nucleophilic substitution, where the secondary amine nitrogen of the piperazinone ring acts as the nucleophile, attacking the electrophilic carbon of the haloacetic acid and displacing the halide ion.

The reaction is typically carried out in the presence of a base to neutralize the newly formed hydrohalic acid, thereby driving the reaction to completion. The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products. This approach is analogous to the synthesis of related N-substituted piperazines, where piperazine (B1678402) itself is reacted with various electrophiles. researchgate.net For instance, the reaction of piperazine with chloroacetyl chloride is a known method for introducing an acetyl chloride group, which can be further modified. nih.gov

Table 1: Comparison of Conditions for Nucleophilic Substitution

| Parameter | Condition 1 | Condition 2 | Rationale |

|---|---|---|---|

| Halogenated Reagent | Chloroacetic Acid | Bromoacetic Acid Ester | Bromo-derivatives are more reactive but may require milder conditions to avoid side reactions. Esters can protect the carboxylic acid functionality. |

| Base | Sodium Carbonate (Na₂CO₃) | Triethylamine (TEA) | Inorganic bases are cost-effective, while organic amines like TEA are soluble in a wider range of organic solvents. |

| Solvent | Acetonitrile | Dimethylformamide (DMF) | The choice of a polar aprotic solvent can significantly influence reaction rates and solubility of reactants. |

This table presents hypothetical conditions for illustrative purposes, based on general principles of nucleophilic substitution reactions.

Amide bond formation using coupling agents is a cornerstone of medicinal chemistry and provides an alternative route. In this context, a precursor like piperazin-2-one can be coupled with a suitable carboxylic acid. More specifically for the title compound, the synthesis might involve the cyclization of a linear precursor where the final amide bond formation to create the piperazinone ring is facilitated by coupling agents.

Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in combination with an additive like 1-Hydroxybenzotriazole (HOBt), are frequently employed. nih.govcommonorganicchemistry.com The process involves the activation of a carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt is added to trap this intermediate, forming an active ester that is more stable and reacts efficiently with the amine component to form the desired amide bond with minimal racemization. orgsyn.orgnih.gov The water-soluble urea (B33335) byproduct generated from EDCI can be easily removed during aqueous workup. peptide.com

This methodology is particularly useful for coupling electron-deficient amines, where reactions can be sluggish. nih.gov The use of EDCI/HOBt in a suitable solvent like DMF or DCM is a standard procedure for creating amide linkages in complex molecules. commonorganicchemistry.com

The development of stereoselective synthetic methods is crucial, as the biological activity of chiral piperazine derivatives is often dependent on their stereochemistry. Several strategies have been developed to produce enantiomerically pure piperazine-2-acetic acid derivatives.

A common approach involves starting from readily available chiral precursors, such as amino acids. nih.govnih.govnih.gov For example, a divergent synthesis can transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. nih.gov Another reported method describes a five-step synthesis of enantiopure 3-substituted piperazine-2-acetic acid esters from optically pure amino acids. nih.govnih.gov Similarly, a straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been achieved starting from L- or D-serine, respectively. nih.gov

Another powerful technique is asymmetric catalysis. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent yields and stereoselectivities. dicp.ac.cn These chiral piperazinone intermediates are valuable for the synthesis of enantiopure final products.

Table 2: Overview of Stereoselective Synthesis Strategies

| Strategy | Chiral Source | Key Transformation | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | L- or D-Amino Acids | Diastereoselective cyclization | nih.gov |

| Chiral Pool Synthesis | L- or D-Serine | Cyclization with ethyl glyoxylate | nih.gov |

Novel Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on developing novel and more sustainable methods. For piperazine synthesis, this includes photoredox catalysis and other "green" approaches. Visible-light-promoted reactions, for instance, can enable the construction of the piperazine ring under mild conditions. organic-chemistry.org Photoredox C-H functionalization represents a powerful strategy for creating substituted piperazines by directly activating C-H bonds, which is an atom-economical approach. encyclopedia.pubmdpi.com

Green chemistry principles are also being applied, such as the use of environmentally benign solvents and catalysts. For example, the use of zeolite catalysts under microwave irradiation has been reported for the synthesis of related heterocyclic compounds, offering a safe and high-yielding method. researchgate.net These innovative strategies provide more efficient and sustainable alternatives to traditional synthetic routes.

Derivatization and Functionalization of the Piperazine Acetic Acid Core

The piperazine acetic acid core is a versatile scaffold that can be modified to tune its biological properties. While many existing piperazine-containing drugs are substituted on the nitrogen atoms, functionalization of the carbon atoms of the ring is an emerging area that expands the three-dimensional chemical space available for drug design. nih.govresearchgate.net

Derivatization of the 2-Oxo-1-piperazineacetic acid core aims to improve its interaction with biological targets. This is often achieved by introducing various functional groups to the piperazine ring or the acetic acid moiety. C-H functionalization techniques are particularly valuable for this purpose, as they allow for the direct introduction of aryl or alkyl groups onto the piperazine backbone, leading to novel structures with potentially enhanced biological activities. mdpi.comnsf.gov

Studies have shown that creating libraries of such derivatives is a key strategy in drug discovery. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for antimicrobial and anticancer activities. nih.gov Similarly, derivatives of related structures have been synthesized and tested as enzyme inhibitors or for other therapeutic effects, demonstrating the potential of this chemical class. acgpubs.orgresearchgate.net The synthesis of enantiomerically pure 5-substituted piperazine-2-acetic acid esters provides versatile intermediates that can be further functionalized at either nitrogen atom for the production of complex, biologically active molecules. nih.gov

Preparation of Active Esters for Peptide Synthesis

The utility of 2-Oxo-1-piperazineacetic acid as a building block in peptide synthesis is significantly enhanced by its conversion into active esters. These reactive intermediates facilitate the efficient formation of amide bonds with amino acids or peptide fragments. While direct protocols for the active esterification of this compound are not extensively detailed in publicly available literature, established methods for analogous N-substituted piperazine acetic acids provide a clear blueprint for this transformation. google.comgoogle.com

Two primary methodologies are prevalent for the synthesis of active esters from N-substituted piperazine acetic acids. These approaches are readily adaptable for 2-Oxo-1-piperazineacetic acid, likely requiring initial neutralization of the hydrochloride salt to the free amine before proceeding with the activation steps.

The first general method involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with a suitable alcohol, such as N-hydroxysuccinimide (NHS) or N-hydroxypiperidine (NHP), to yield the desired active ester. google.comgoogle.com This two-step process is a classic and effective way to generate highly reactive acylating agents.

A second common approach proceeds through an imidazolide (B1226674) intermediate. In this method, the N-substituted piperazine acetic acid is first reacted with a coupling agent like carbonyldiimidazole (CDI) to form an N-acylimidazolide. This intermediate is subsequently treated with the desired alcohol to furnish the active ester. google.comgoogle.com

A notable example illustrating the acid chloride method is the preparation of NHS and NHP esters of N-methyl piperazine acetic acid. google.com In this synthesis, N-methyl piperazine acetic acid is treated with oxalyl chloride to generate the corresponding acid chloride. The subsequent reaction of this acid chloride with either NHS or NHP in the presence of a solid-phase base yields the respective active esters. google.com This process is outlined in the reaction scheme below:

Reaction Scheme for Active Ester Synthesis via Acid Chloride Intermediate

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| N-methyl piperazine acetic acid | Oxalyl Chloride | - | N-methyl piperazine acetyl chloride |

| N-methyl piperazine acetyl chloride | N-hydroxysuccinimide (NHS) | Solid-phase base | N-methyl piperazine acetic acid NHS ester |

These active esters of N-substituted piperazine acetic acids are designed for use as labeling reagents for various analytes, including peptides and proteins, for mass spectrometry analysis. google.comgoogle.com The choice of the activating group (e.g., NHS, NHP) can be tailored to optimize reactivity and stability for specific peptide coupling reactions.

Isotopic Labeling for Mechanistic and Metabolomic Studies

Isotopically enriched versions of 2-Oxo-1-piperazineacetic acid are invaluable tools for mechanistic and metabolomic investigations. The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for the precise tracking of the molecule in complex biological systems and provides insights into reaction mechanisms.

The synthesis of isotopically labeled N-substituted piperazine acetic acids, and by extension 2-Oxo-1-piperazineacetic acid, can be achieved through various established synthetic routes. These labeled compounds can then be used to prepare the corresponding active esters for applications in quantitative proteomics and other analytical methodologies. google.comgoogle.com

Deuterium Labeling: Deuterium can be introduced into the piperazine ring or its substituents. For instance, the piperazine ring itself can be deuterated by using a reducing agent like lithium aluminum deuteride (B1239839) (LAD) on a suitable precursor. This approach has been successfully employed for the deuterium labeling of other piperazine-containing compounds. Furthermore, H/D exchange reactions catalyzed by transition metals such as palladium on carbon (Pd/C) in the presence of a deuterium source like D₂O offer a versatile method for introducing deuterium into the molecule.

Carbon-13 and Nitrogen-15 Labeling: The incorporation of ¹³C and ¹⁵N isotopes typically involves the use of commercially available labeled starting materials in the synthetic pathway. For the synthesis of 2-Oxo-1-piperazineacetic acid, this could involve using isotopically labeled ethylenediamine (B42938) or a labeled chloroacetic acid derivative. For example, methods for the synthesis of ¹⁵N-labeled nitrogen heterocycles often utilize labeled precursors like ¹⁵N-benzylamine or ¹⁵N-labeled sodium nitrite. Similarly, ¹³C-labeled building blocks can be strategically incorporated to label specific positions within the target molecule.

The following table summarizes potential isotopic labeling strategies for 2-Oxo-1-piperazineacetic acid based on general methods for related compounds.

Potential Isotopic Labeling Strategies for 2-Oxo-1-piperazineacetic acid

| Isotope | Labeling Method | Potential Labeled Precursor |

|---|---|---|

| Deuterium (²H) | Reduction with LAD | Deuterated piperazinone precursor |

| Deuterium (²H) | H/D Exchange | 2-Oxo-1-piperazineacetic acid |

| Carbon-13 (¹³C) | Synthesis from labeled starting material | ¹³C-labeled ethylenediamine or ¹³C-labeled chloroacetic acid |

These isotopically labeled analogs of 2-Oxo-1-piperazineacetic acid, once synthesized, can be utilized as internal standards in quantitative mass spectrometry, enabling the accurate measurement of the unlabeled compound in biological samples. They also serve as powerful probes for elucidating metabolic pathways and understanding the mechanism of action of drugs and other bioactive molecules.

Mechanistic Investigations of Biological Activities

Antimicrobial Activity Research

The piperazine (B1678402) nucleus is a structural motif found in numerous compounds with a wide range of pharmacological activities, including antimicrobial effects. apjhs.comderpharmachemica.com While direct studies on the antimicrobial properties of 2-Oxo-1-piperazineacetic acid HCl are not extensively documented in publicly available research, the activities of other piperazine derivatives provide a foundation for understanding its potential in this area.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Research on various N-substituted piperazine derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of synthesized N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov Another study on amino acid-conjugated diphenylmethylpiperazine derivatives also reported good antibacterial activities. researchgate.net

Interactive Data Table: Antimicrobial Activity of Representative Piperazine Derivatives

| Compound Type | Bacterial Strain | Activity Level |

| N-alkyl/aryl piperazines | Staphylococcus aureus | Significant |

| N-alkyl/aryl piperazines | Pseudomonas aeruginosa | Significant |

| N-alkyl/aryl piperazines | Streptomyces epidermidis | Significant |

| N-alkyl/aryl piperazines | Escherichia coli | Significant |

| Amino acid conjugated diphenylmethylpiperazines | Gram-positive bacteria | Good |

| Amino acid conjugated diphenylmethylpiperazines | Gram-negative bacteria | Good |

Note: This table is illustrative of the activity of the broader class of piperazine derivatives and does not represent specific data for this compound.

Mechanisms of Bacterial Growth Inhibition

The mechanisms by which piperazine-containing compounds inhibit bacterial growth can be varied. Some piperazine derivatives may act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring their efficacy. apjhs.com Another potential mechanism, observed in a study of a piperazine-containing naphthoquinone derivative, is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov This inhibition was associated with cell disruption. nih.gov The presence of the oxo group and the acetic acid side chain in this compound suggests it could potentially interfere with metabolic pathways or enzymatic processes within bacterial cells.

Synergistic Effects with Established Antimicrobials

A promising area of research for new chemical entities is their ability to work synergistically with existing antibiotics, which can help combat antibiotic resistance. Studies on piperine (B192125) and piperlongumine, which contain a piperidine (B6355638) ring (a related heterocyclic structure), have shown synergistic effects with conventional antibiotics like rifampicin (B610482) and tetracycline (B611298) against Staphylococcus aureus. nih.gov Furthermore, the combination of tazobactam, a beta-lactamase inhibitor, with the piperacillin, a piperazine-containing antibiotic, demonstrates potent synergy against a range of bacteria. While direct evidence for this compound is lacking, this principle of synergy is well-established for related structural classes.

Neuroprotective Research Studies

Preliminary research suggests that compounds structurally similar to this compound may possess neuroprotective properties. The piperazine ring is a common scaffold in many centrally acting agents, indicating that its derivatives can cross the blood-brain barrier and interact with neural targets.

Modulation of Neurotransmitter Systems

It has been suggested that this compound and its analogs could modulate neurotransmitter levels. The structural features of the molecule, particularly the piperazine core, are found in many drugs that target neurotransmitter receptors, such as those for dopamine (B1211576) and serotonin (B10506). However, specific studies detailing which neurotransmitter systems this compound might modulate are not currently available in the scientific literature. Research into the synthesis of chiral piperazin-2-ones has highlighted their importance as intermediates for neurologically active drugs, such as the antiemetic aprepitant. acs.org

Attenuation of Neuronal Cell Death Pathways

The potential neuroprotective effects of compounds often involve the attenuation of neuronal cell death pathways, which can be triggered by factors like oxidative stress. nih.gov Natural compounds with neuroprotective actions often work by scavenging free radicals and inhibiting processes like caspase-3 activation and apoptosis. nih.gov While there is no direct research demonstrating that this compound can attenuate neuronal cell death, this is a plausible area for future investigation given the neuroprotective potential hinted at for similar compounds.

Cognitive Function Improvement in Preclinical Models

No studies detailing the evaluation of this compound in preclinical models of cognitive function were found.

Anti-inflammatory Efficacy Research

No research was identified that specifically investigates the anti-inflammatory properties of this compound.

Inhibition of Pro-inflammatory Cytokine Production

There is no available data on the effect of this compound on the production of pro-inflammatory cytokines.

Modulation of Inflammatory Pathways (e.g., NF-κB, MAPK)

Information regarding the modulation of key inflammatory pathways such as NF-κB or MAPK by this compound is not available in the current scientific literature.

Comparative Efficacy with Reference Anti-inflammatory Agents in Research Models

No studies were found that compare the efficacy of this compound with that of established anti-inflammatory agents in any research models.

Structure Activity Relationship Sar Studies of 2 Oxo 1 Piperazineacetic Acid Hcl Derivatives

Impact of Substituent Variations on Pharmacological Profiles

While direct SAR studies on a series of substituted 2-oxo-1-piperazineacetic acid HCl derivatives are not readily found, research on other piperazine-containing molecules underscores the critical role of substituents in modulating pharmacological activity. For instance, in a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids, substitutions on both the phenyl ring and the piperazine (B1678402) ring were shown to be crucial for their activity as glycine transporter-1 (GlyT-1) inhibitors. Specifically, a chloro substitution on the phenyl ring and a methyl group on the piperazine ring were found to be optimal for potency.

In another distinct series of compounds, 7-{2-[4-(substituted phenyl)-piperazin-1-yl]-2-oxo-ethoxy}-4-methyl-chromen-2-ones, the nature and position of substituents on the phenyl ring attached to the piperazine nitrogen significantly influenced their affinity for the serotonin (B10506) 5-HT2 receptor. researchgate.net This highlights a common theme in medicinal chemistry where aryl substituents on a piperazine ring are key determinants of biological activity and selectivity.

Although no specific data table can be generated for this compound derivatives due to a lack of available research, the following table illustrates a hypothetical SAR based on general principles observed in related piperazine derivatives.

Hypothetical SAR Data for 2-Oxo-1-piperazineacetic Acid Derivatives

| Compound | R1 (Substituent on Piperazine Ring) | R2 (Substituent on Acetic Acid Moiety) | Observed Activity (Hypothetical Target) |

|---|---|---|---|

| Parent | H | H | Baseline |

| Derivative A | Methyl | H | Potentially altered potency/selectivity |

| Derivative B | Phenyl | H | May introduce new interactions (e.g., pi-stacking) |

| Derivative C | H | Methyl | Could affect metabolic stability or target binding |

| Derivative D | 4-Chlorophenyl | H | Electronic effects may influence binding affinity |

This table is for illustrative purposes only and is not based on experimental data for 2-Oxo-1-piperazineacetic acid derivatives.

Conformational Analysis and Bioactive Conformation Research

Studies on cyclic RGD peptidomimetics incorporating a diketopiperazine (a 2,5-dioxopiperazine) scaffold have utilized NMR spectroscopy and computational methods to determine their solution-state conformations. uninsubria.itunimi.it These analyses revealed that the spatial presentation of the key pharmacophoric groups (the arginine, glycine, and aspartic acid side chains) is dictated by the rigidity and stereochemistry of the diketopiperazine core. For some of these complex molecules, the presence of a β-turn conformation was identified as a key feature for high-affinity binding to integrin receptors. uninsubria.it

While these studies are on more complex systems than 2-oxo-1-piperazineacetic acid, they demonstrate the methodologies used to investigate bioactive conformations. Such an analysis for 2-oxo-1-piperazineacetic acid and its derivatives would be essential to understand how they present their functional groups for target interaction. The acetic acid side chain, in particular, has a degree of flexibility that would be a key focus of any conformational study.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features is a crucial step in drug design. For the 2-oxo-1-piperazineacetic acid scaffold, several potential pharmacophoric features can be postulated:

Hydrogen Bond Acceptors: The oxygen atom of the keto group and the oxygen atoms of the carboxylic acid are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group on the piperazine ring (if unsubstituted) and the hydroxyl group of the carboxylic acid can act as hydrogen bond donors.

Ionic/Charged Group: The carboxylic acid can be deprotonated at physiological pH, providing a negative charge that could interact with a positive residue on a target protein.

Hydrophobic Regions: The ethylene backbone of the piperazine ring provides a small hydrophobic region.

Pharmacophore modeling has been successfully applied to other classes of piperazine-containing compounds. For example, a pharmacophore model for β2-adrenoceptor agonists identified a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature as essential for activity. In another example, a pharmacophore model for pyridazinone derivatives with affinity for α1-adrenoceptors was generated to rationalize the structure-activity relationships within that series.

Without a known biological target and a set of active and inactive molecules, a specific pharmacophore model for 2-oxo-1-piperazineacetic acid derivatives cannot be developed. However, the general features of the scaffold suggest its potential to interact with a variety of biological targets through a combination of hydrogen bonding, ionic, and hydrophobic interactions.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Monoamine oxidases (MAOs) are enzymes that are crucial in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of neurological disorders. nih.gov Molecular docking studies are frequently employed to predict the binding affinity of potential inhibitors to MAO isoforms, such as MAO-A. For instance, studies on various piperazine (B1678402) derivatives have demonstrated their potential to inhibit MAO-A. nih.govpharmacophorejournal.com In a typical molecular docking study, the 3D structure of the target enzyme, often obtained from the Protein Data Bank, is used to create a virtual model of its active site. nih.gov The compound of interest, in this case, 2-Oxo-1-piperazineacetic acid HCl, would be virtually screened against this active site to determine the most stable binding conformation and to calculate a docking score, which is an estimation of the binding affinity. The lower the docking score, the higher the predicted binding affinity.

A study on a series of thiazolylhydrazine-piperazine derivatives revealed compounds with significant MAO-A inhibitory activity. nih.gov The docking results for the most potent compound in that study are presented below as an illustrative example of the type of data generated in such an analysis.

| Compound (Example) | Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiazolylhydrazine-piperazine derivative | MAO-A | -9.5 | Tyr407, Tyr444, Phe208 |

This table presents illustrative data from a study on related piperazine derivatives to demonstrate the output of molecular docking studies.

An example of how receptor binding profiling data could be presented is shown below:

| GPCR Target (Example) | Docking Score (kcal/mol) | Predicted Interaction Type |

| Dopamine (B1211576) D2 Receptor | -8.2 | Antagonist |

| Serotonin (B10506) 5-HT2A Receptor | -7.5 | Antagonist |

| Adrenergic α1A Receptor | -6.8 | Weak Antagonist |

This table provides a hypothetical representation of a GPCR binding profile for a piperazine derivative, illustrating the type of information that can be obtained from such computational studies.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-target complex over time. MD simulations provide a more dynamic and realistic representation of the molecular interactions by simulating the movement of atoms and molecules. These simulations can confirm the stability of the binding pose obtained from docking and provide insights into the flexibility of the ligand and the protein's active site. researchgate.net In the context of this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. Key parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD over the simulation time.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via In Silico Methods

In silico ADMET profiling is a critical step in early drug discovery that helps to predict the pharmacokinetic and toxicological properties of a compound. mdpi.com These predictions can identify potential liabilities early on, allowing for the modification of the chemical structure to improve its drug-like properties.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. acs.org In silico models can predict BBB penetration based on various molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. pharmacophorejournal.comacs.org For this compound, these descriptors would be calculated and used as input for predictive models. A positive logBB value generally indicates good BBB penetration.

The table below shows predicted ADMET properties for a series of piperazine derivatives from a published study, which serves as an example of the data generated.

| Compound (Example) | Molecular Weight | logP | PSA (Ų) | BBB Penetration (Predicted) |

| Piperazine Derivative A | 350.4 | 2.8 | 65.7 | High |

| Piperazine Derivative B | 412.5 | 3.5 | 78.9 | Moderate |

| Piperazine Derivative C | 475.6 | 4.2 | 95.1 | Low |

This table illustrates the type of data obtained from in silico ADMET prediction studies on related piperazine compounds.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In silico methods can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 enzymes. nih.gov These predictions are often based on the reactivity of different parts of the molecule. For this compound, computational tools would analyze its structure to identify atoms most likely to undergo metabolic transformations, such as hydroxylation or N-dealkylation. Improving metabolic stability often involves modifying the chemical structure at these predicted metabolic hotspots. nih.gov Studies on piperazin-1-ylpyridazines have shown that structural modifications guided by computational predictions can significantly improve in vitro microsomal half-lives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be effectively applied to this molecule by examining studies on structurally related piperazine and cyclic urea (B33335) derivatives. These studies provide valuable insights into the physicochemical and structural properties that are likely to influence the biological activity of compounds containing these core scaffolds.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, and correlating them with a measured biological endpoint (e.g., inhibitory concentration IC₅₀, binding affinity Kᵢ), a predictive model can be developed. These models can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and prioritizing synthetic targets.

Insights from QSAR Studies on Piperazine Derivatives

Piperazine derivatives are a prevalent scaffold in medicinal chemistry, and numerous QSAR studies have been conducted to elucidate the structural requirements for a wide range of biological activities. These studies often employ a variety of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.

A notable QSAR study on a series of aryl alkanol piperazine derivatives with antidepressant activities revealed the importance of specific descriptors in modulating their inhibitory effects on serotonin (5-HT) and noradrenaline (NA) reuptake. nih.gov The developed 2D-QSAR models, which demonstrated high statistical significance, indicated that descriptors such as Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were crucial for 5-HT reuptake inhibition. nih.gov For noradrenaline reuptake inhibition, descriptors like HOMO (Highest Occupied Molecular Orbital energy), PMI-mag (Principal Moment of Inertia), S_sssN, and Shadow-XZ were found to be significant. nih.gov These findings suggest that both electronic properties and molecular shape play a pivotal role in the activity of these compounds.

In another study focusing on piperazine-based mTORC1 inhibitors, QSAR models highlighted the significance of electronic and physicochemical properties. mdpi.com The models revealed that the lowest unoccupied molecular orbital energy (E LUMO ), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (TPSA), and refractive index (n) were significantly correlated with the inhibitory activity. mdpi.com This indicates that a combination of a compound's ability to accept electrons, its size, polarity, and solubility are key determinants of its potency against mTORC1.

The following table summarizes the findings from a representative QSAR study on piperazine derivatives, illustrating the types of descriptors used and their correlation with biological activity.

| Compound Series | Biological Activity | Key Descriptors | QSAR Model Statistics |

| Aryl Alkanol Piperazine Derivatives | 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | r² > 0.924, q² > 0.870 |

| Aryl Alkanol Piperazine Derivatives | NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | r² > 0.924, q² > 0.870 |

| Piperazine-based mTORC1 Inhibitors | mTORC1 Inhibition | E LUMO , ω, MR, Log S, TPSA, n | R² = 0.74 - 0.78, R²CV = 0.53 - 0.56 |

Table 1: Summary of QSAR studies on piperazine derivatives. Note: r² represents the coefficient of determination, and q² (or R²CV) represents the cross-validated coefficient of determination.

Insights from QSAR Studies on Cyclic Urea Derivatives

The 2-oxo-piperazine core of this compound contains a cyclic urea moiety. QSAR studies on cyclic urea derivatives, particularly in the context of HIV-1 protease inhibitors, have provided valuable structure-activity relationship insights. These studies have consistently shown that the substituents on the cyclic urea ring significantly impact the inhibitory potency.

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on a large set of cyclic urea derivatives as HIV-1 protease inhibitors demonstrated that both steric and electrostatic fields contribute almost equally to the biological activity. nih.gov This suggests that the size, shape, and electronic nature of the substituents are critical for optimal interaction with the enzyme's active site. Furthermore, a HINT (Hydrophobicity, Interactions, and Thermodynamics) CoMFA study revealed a significant contribution of hydrophobicity to the protease inhibitory activity. nih.gov

Another QSAR study on cyclic urea-based HIV-1 protease inhibitors found that the hydrophobic properties of the substituents at the nitrogen atoms of the urea moiety were the primary determinants of both enzyme inhibition and antiviral potency. mdpi.com The molecular size of the substituents adjacent to the nitrogen atoms also influenced the inhibitory activity. mdpi.com These findings underscore the importance of lipophilicity and steric factors in the design of potent cyclic urea-based inhibitors.

The table below presents a summary of findings from a QSAR study on cyclic urea derivatives, highlighting the key molecular features influencing their activity.

| Compound Series | Biological Activity | Key Molecular Features | QSAR Model Insights |

| Cyclic Urea Derivatives | HIV-1 Protease Inhibition | Steric and Electrostatic Fields | Approximately equal contributions of steric (45%) and electrostatic (55%) effects. |

| Cyclic Urea Derivatives | HIV-1 Protease Inhibition | Hydrophobicity | Significant contribution to inhibitory activity. |

| Cyclic Urea Derivatives | HIV-1 Protease Inhibition | Substituents on Urea Nitrogens | Hydrophobic properties and molecular size are primary drivers of activity. |

Table 2: Summary of QSAR studies on cyclic urea derivatives.

For this compound, these findings imply that modifications to the piperazine ring and the acetic acid side chain could significantly alter its biological profile. A QSAR approach could be employed to systematically explore these modifications, predicting their impact on a desired biological activity and guiding the synthesis of more potent or selective analogs.

Applications in Drug Discovery and Development Research

Utility as a Scaffold for Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid 2-oxopiperazine core of 2-Oxo-1-piperazineacetic acid HCl serves as an excellent scaffold for constraining the conformation of peptide-like structures, a crucial factor in achieving high binding affinity to protein targets. rsc.orgnih.gov

Researchers have successfully synthesized libraries of peptidomimetic compounds incorporating the 2-oxopiperazine unit into the main chain of peptoid-like oligomers. rsc.org This approach helps to rigidify the structure of otherwise flexible peptoids, which can enhance their ability to bind to proteins. rsc.org For instance, highly functionalized 2-oxopiperazine-based peptidomimetics have been designed and synthesized as potential antagonists for the Protease-Activated Receptor 1 (PAR1), a target for antiplatelet therapies. nih.gov These compounds mimic the structure of a dipeptide and can be further modified at various positions to optimize their activity. nih.gov

The acetic acid side chain of this compound provides a convenient handle for attaching different amino acid residues or other chemical moieties, allowing for the creation of a diverse range of peptidomimetic structures. This versatility has been exploited in the solid-phase synthesis of various peptidomimetics based on heterocyclic scaffolds. nih.gov

Development of Enzyme Inhibitors based on the Piperazine (B1678402) Core

The piperazine scaffold is a well-established pharmacophore in the design of enzyme inhibitors. researchgate.net The 2-oxopiperazine core, in particular, can be found in various compounds designed to inhibit specific enzymes involved in disease processes. The structural features of this compound, including its hydrogen bond donors and acceptors, make it a suitable starting point for developing potent and selective enzyme inhibitors.

For example, derivatives of the piperazine core have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov While unsubstituted piperazine showed little activity, various substituted piperazines demonstrated activating properties against several human carbonic anhydrase isoforms. nih.gov This highlights the potential for modifying the 2-oxopiperazine scaffold to develop modulators of enzyme activity.

Furthermore, the piperazine motif is a crucial element in drugs targeting a variety of biological targets, and medicinal chemists have designed numerous drug-like candidates with a cinnamyl piperazine core that exhibit a range of medicinal properties. researchgate.net The acetic acid moiety of this compound allows for the introduction of different substituents that can interact with the active site of a target enzyme, leading to the development of potent inhibitors. For instance, substituted anilines derived from related structures have been synthesized as potential inhibitors of H+/K+ ATPase, an enzyme involved in gastric acid secretion. nih.gov

Contribution to Ligand Design for Specific Receptors

The design of ligands that bind with high affinity and selectivity to specific receptors is a cornerstone of modern drug discovery. The piperazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. researchgate.net The this compound scaffold offers a rigid framework that can be decorated with various functional groups to create ligands that fit precisely into the binding pockets of specific receptors.

For example, piperazine derivatives have been extensively studied as ligands for histamine (B1213489) receptors. nih.govacs.org By modifying the substituents on the piperazine ring, researchers have been able to develop potent and selective antagonists for the histamine H3 receptor. nih.gov Interestingly, some of these compounds also exhibit high affinity for sigma-1 receptors, suggesting the potential for developing dual-acting ligands. nih.govacs.org The replacement of a piperidine (B6355638) moiety with a piperazine in certain ligand structures has been shown to significantly impact receptor binding affinity, demonstrating the importance of the heterocyclic core in ligand design. nih.govacs.org

The acetic acid group of this compound provides a key point for introducing pharmacophoric elements necessary for receptor recognition. This allows for the systematic exploration of the structure-activity relationship and the optimization of ligand binding properties.

Role in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent drug candidates. nih.govastx.com

The this compound molecule, with its relatively simple structure and desirable physicochemical properties, is well-suited for use as a fragment in FBDD campaigns. nih.gov Saturated N-heterocycles like piperazine are prevalent in FBDD libraries due to their favorable properties. nih.gov

Advanced Analytical and Spectroscopic Techniques in Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone for both the analysis and purification of 2-Oxo-1-piperazineacetic acid HCl. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for these purposes.

For purity assessment, a reversed-phase HPLC method is typically employed. sielc.com This involves using a column with a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. unodc.org A common mobile phase composition includes an aqueous buffer, like phosphoric acid in water, mixed with an organic solvent such as acetonitrile. sielc.com Detection is often performed with an ultraviolet (UV) detector, as the compound absorbs light in the UV spectrum. jocpr.com The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier.

When isolation of the pure compound is the goal, preparative HPLC is utilized. This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. sielc.com Fractions of the eluent are collected as the compound exits the column, and the purity of these fractions is subsequently confirmed using analytical HPLC. For compounds like piperazine (B1678402) derivatives that may not have a strong UV-absorbing chromophore, a derivatization step can be employed. jocpr.com For instance, reacting the compound with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can create a derivative that is highly active in the UV range, allowing for sensitive detection. jocpr.comresearchgate.net

| Parameter | Description | Common Conditions |

|---|---|---|

| Mode | The type of chromatography used. | Reversed-Phase sielc.com |

| Stationary Phase (Column) | The solid material inside the column that interacts with the compound. | C18 (Octadecyl-bonded silica) unodc.org |

| Mobile Phase | The solvent that carries the compound through the column. | Acetonitrile and aqueous buffer (e.g., phosphoric acid) sielc.com |

| Detection | The method used to "see" the compound as it elutes. | UV-Vis Detector jocpr.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 - 1.5 mL/min jocpr.comresearchgate.net |

| Column Temperature | Controlled temperature of the column for reproducibility. | 35 °C jocpr.comresearchgate.net |

Spectroscopic Characterization in Research (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide a detailed picture of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. researchgate.net The ¹H NMR spectrum reveals the number and types of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. google.com A patent for a related synthesis describes ¹³C NMR chemical shifts for 2-oxo-1-piperazineacetic acid, with the carboxylic acid carbon (CO₂) at 179.9 ppm, the methylene (B1212753) carbon of the acetic acid group (—CH₂CO₂) at 66.1 ppm, and the piperazine ring carbons (N—CH₂) at 59.7 ppm. google.com Solid-state NMR, including ¹³C and ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS), can also be used to determine which nitrogen atoms in the piperazine ring are protonated in the hydrochloride salt form. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of 2-Oxo-1-piperazineacetic acid would be expected to show characteristic absorption bands for the amide carbonyl (C=O) group, the carboxylic acid carbonyl (C=O) group, the hydroxyl (O-H) stretch of the carboxylic acid, and the N-H stretch of the piperazine ring. google.comnih.gov

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the compound, confirming its molecular weight. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for identifying piperazine derivatives, where the mass spectrometer provides characteristic fragmentation patterns that act as a molecular fingerprint. researchgate.net

| Technique | Expected Feature | Structural Information Provided |

|---|---|---|

| ¹H NMR | Distinct signals for protons on the piperazine ring and acetic acid chain. | Confirms the hydrogen framework and connectivity. researchgate.net |

| ¹³C NMR | Resonances for carbonyl, methylene, and piperazine ring carbons. | Confirms the carbon backbone of the molecule. google.com |

| IR Spectroscopy | Characteristic absorption bands for C=O (amide and acid), O-H, and N-H groups. | Identifies key functional groups. nih.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's mass and specific fragment ions. | Confirms molecular weight and aids in structural identification. researchgate.net |

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

A key feature of interest is the conformation of the six-membered piperazine ring, which typically adopts a stable "chair" conformation, though twisted boat forms have also been observed in some derivatives. acs.orgnih.gov Crystallographic analysis also reveals how the molecules pack together in the crystal lattice, which is governed by intermolecular interactions. iucr.org For the hydrochloride salt, hydrogen bonding is a dominant force. iucr.orgiucr.org These bonds would form between the protonated nitrogen atoms of the piperazine ring, the carboxylic acid group, the amide group, and the chloride anions, creating a stable, extended network. iucr.orgiucr.org Water molecules may also be incorporated into the crystal structure, participating in this hydrogen-bonding network. nih.gov

Metabolic Fate and Biotransformation Pathways Investigation

In Vitro Metabolic Stability Studies

Currently, specific in vitro metabolic stability data for 2-Oxo-1-piperazineacetic acid HCl, such as its half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes, are not publicly available in the scientific literature.

However, the broader class of piperazine-containing compounds has been the subject of numerous metabolic stability investigations. These studies reveal that the metabolic stability of piperazine (B1678402) derivatives is highly dependent on the nature and position of their substituents. For instance, some piperazine derivatives exhibit high metabolic stability, with minimal degradation observed after incubation with liver microsomes. researchgate.net Conversely, other derivatives, particularly those with unsubstituted positions on the piperazine ring, can be rapidly metabolized. nih.gov

The presence of the 2-oxo group and the N-acetic acid moiety in this compound introduces specific chemical features that would be expected to influence its metabolic profile. The lactam functionality within the piperazin-2-one (B30754) ring may be subject to hydrolysis, although this is generally a slower metabolic process compared to oxidative metabolism. The acetic acid side chain provides a potential site for conjugation reactions.

To truly understand the metabolic stability of this compound, dedicated in vitro studies are necessary. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) and measuring the decrease in the parent compound concentration over time.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

| System | Parameter | Value |

| Human Liver Microsomes | Half-life (t½) | Data Not Available |

| Intrinsic Clearance (CLint) | Data Not Available | |

| Rat Liver Microsomes | Half-life (t½) | Data Not Available |

| Intrinsic Clearance (CLint) | Data Not Available |

This table is for illustrative purposes only, as no specific data has been found.

Identification of Primary Metabolites and Biotransformation Enzymes

The primary metabolic pathways for piperazine-containing drugs often involve oxidation of the piperazine ring and its substituents, as well as conjugation reactions. While no specific metabolites of this compound have been identified in the literature, we can infer potential pathways based on the metabolism of structurally related compounds.

Potential Biotransformation Pathways:

Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of various hydroxylated metabolites. The carbon atoms adjacent to the nitrogen atoms are common sites of oxidation. Cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP3A and CYP2D families, are frequently implicated in the metabolism of piperazine derivatives. nih.govnih.gov For instance, studies on other piperazine-containing compounds have shown that C-mono-oxygenation on the piperazine ring can be a major metabolic route. nih.gov

N-dealkylation: While the acetic acid group is not a typical alkyl chain, cleavage of the N-CH2COOH bond could theoretically occur, although this is generally a less common metabolic pathway for N-acetic acid derivatives.

Acetylation: Studies on N-phenylpiperazine have shown that mycobacteria can acetylate the piperazine ring. nih.gov While this is a microbial metabolism study, it highlights a potential biotransformation pathway.

Conjugation: The carboxylic acid group of the acetic acid moiety is a prime candidate for phase II conjugation reactions, such as glucuronidation or amino acid conjugation. These reactions increase the water solubility of the compound, facilitating its excretion. For example, cetirizine, which contains a piperazine ring and an acetic acid derivative, undergoes oxidation and conjugation, though it is not a substrate for CYP450 enzymes. wikipedia.org

Biotransformation Enzymes:

The primary enzymes responsible for the metabolism of xenobiotics are the cytochrome P450 superfamily. youtube.com Given the prevalence of CYP-mediated metabolism for piperazine derivatives, it is highly probable that one or more CYP isoforms are involved in the biotransformation of this compound. nih.govnih.gov To identify the specific CYP enzymes involved, reaction phenotyping studies using a panel of recombinant human CYP enzymes would be required.

Table 2: Potential Primary Metabolites of this compound

| Metabolite ID | Proposed Structure | Proposed Biotransformation Pathway |

| M1 | Hydroxylated piperazine ring | Oxidation (CYP-mediated) |

| M2 | Glucuronide conjugate | Glucuronidation of the carboxylic acid |

| M3 | Amino acid conjugate | Conjugation with an amino acid (e.g., glycine) |

This table presents hypothetical metabolites based on the known metabolism of related compounds.

In Vivo Pharmacokinetic Research Considerations

The design of in vivo pharmacokinetic studies for this compound would need to consider several factors based on the general properties of piperazine derivatives.

Route of Administration: The intended clinical route of administration will dictate the design of preclinical pharmacokinetic studies. For oral administration, factors such as absorption, first-pass metabolism, and bioavailability will be key parameters to investigate. Some piperazine derivatives have been shown to be inhibitors of P-glycoprotein (P-gp), a drug efflux transporter, which can influence oral absorption and distribution. nih.gov

Species Selection: The choice of animal species for pharmacokinetic studies should ideally be based on similarities in metabolic profiles to humans. Preliminary in vitro metabolism studies comparing human and various animal species' liver microsomes or hepatocytes can guide this selection.

Analytical Method: A sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), would need to be developed and validated for the quantification of this compound and its potential major metabolites in biological matrices such as plasma, urine, and feces.

Dose Selection: Dose levels for pharmacokinetic studies should be chosen to provide exposures that are relevant to the anticipated therapeutic range.

Pharmacokinetic Parameters: Key pharmacokinetic parameters to be determined would include clearance (CL), volume of distribution (Vd), half-life (t½), and for oral studies, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F).

Given the lack of specific data for this compound, initial in vivo studies would be exploratory in nature, aiming to provide a fundamental understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Key Considerations for In Vivo Pharmacokinetic Studies of this compound

| Consideration | Key Aspects |

| Animal Model | Selection based on metabolic similarity to humans (if known) |

| Analytical Methodology | Validated LC-MS/MS method for parent and potential metabolites |

| Dosing Regimen | Route and dose levels relevant to potential clinical use |

| Sampling | Collection of blood, urine, and feces at appropriate time points |

| Data Analysis | Non-compartmental or compartmental analysis to determine key PK parameters |

Comparative Analysis with Structurally Analogous Piperazine Derivatives

Structure-Function Relationships Across Related Chemical Entities

The biological activity of piperazine (B1678402) derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents on the piperazine ring. ijrrjournal.com A minor alteration in the substitution pattern can lead to significant differences in their pharmacological actions. ijrrjournal.com The two nitrogen atoms in the piperazine ring are key to its chemical versatility, allowing for modifications that influence properties like receptor binding, affinity, and selectivity. researchgate.net

For instance, the introduction of an oxo group, as seen in 2-Oxo-1-piperazineacetic acid, can influence the molecule's electronic properties and hydrogen bonding capacity. In a study of N-arylpiperazinone derivatives as farnesyltransferase inhibitors, the insertion of carbonyl groups at various positions of the piperazine ring was evaluated. The findings revealed that 1-aryl-2,3-diketopiperazine derivatives demonstrated a superior balance of potency and pharmacokinetic profile compared to the parent 1-aryl-2-piperazinones. nih.gov

The acetic acid group on the nitrogen atom of 2-Oxo-1-piperazineacetic acid provides a site for further chemical modification, such as the formation of amides, which can significantly impact enzymatic interactions.

Identification of Superior Pharmacological Profiles within the Class

The piperazine class of compounds boasts a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistamine, and anticancer effects. researchgate.netnih.gov The identification of superior pharmacological profiles often depends on the therapeutic target.

For example, in the realm of central nervous system disorders, arylpiperazine derivatives are prominent. The nature of the aryl group and other substituents determines the affinity and selectivity for specific neurotransmitter receptors like serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Some piperazine derivatives have been developed as potent and selective ligands for dopamine D3 receptors, which are targets for treating substance abuse and psychotic disorders. nih.gov

In oncology, derivatives of piperazine have shown significant antitumor activities. For example, the introduction of a piperazine moiety to natural products like ursolic acid has been shown to significantly enhance antitumor activity. nih.gov The specific substitutions on the piperazine ring are crucial for this enhanced effect. nih.gov

While specific pharmacological data for 2-Oxo-1-piperazineacetic acid HCl is not extensively documented in publicly available research, its structural features suggest potential applications. The 2-oxo-piperazine scaffold is present in compounds investigated for various biological activities. smolecule.com

Influence of Substituent Variations on Activity and Selectivity

The type and position of substituents on the piperazine ring have a profound impact on the pharmacological activity and selectivity of the resulting compounds.

The N-substituent on the piperazine ring is particularly critical for determining receptor affinity and selectivity. researchgate.net For example, in a series of N-substituted-N′-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazines, the nature of the N-substituent dictated whether the compound would be a potent 5-HT1A, σ1, or σ2 ligand. researchgate.net

Replacing a piperidine (B6355638) ring with a piperazine ring can also dramatically alter the pharmacological profile. In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, piperidine-containing compounds showed significantly higher affinity for the σ1 receptor compared to their piperazine counterparts. nih.gov

The following table provides a comparative overview of this compound and some of its structural analogs, highlighting the influence of substituent variations.

| Compound Name | Substituents/Modifications | Key Structural Features | Potential Applications/Properties |

| This compound | Oxo group at C2, acetic acid at N1 | Polar, acidic, contains a lactam moiety | Peptidomimetics, enzyme inhibitor scaffolds |

| (2S-cis)-(−)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid | Benzyl group at C5, two oxo groups (C3, C6) | A diketopiperazine derivative | Degradation product of aspartame (B1666099) sigmaaldrich.comsigmaaldrich.com |

| 1-Aryl-2,3-diketopiperazine derivatives | Aryl group at N1, two oxo groups (C2, C3) | Enhanced potency and pharmacokinetic profile | Farnesyltransferase inhibitors nih.gov |

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | Cyclohexyl and a large aromatic group on the nitrogens | High affinity for σ2 receptors | Potential for neurological research researchgate.net |

| Piperazine derivatives with 4-(pyridin-4-yl)piperazin-1-yl core | Pyridinyl group on one nitrogen | Lower affinity for σ1 receptors compared to piperidine analogs | Histamine H3 receptor antagonists nih.gov |

This comparative analysis underscores the chemical versatility of the piperazine scaffold. While this compound serves as a fundamental building block, strategic modifications based on established structure-activity relationships can lead to the development of novel therapeutic agents with enhanced potency and selectivity. Further research into the pharmacological profile of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

Future Research Directions and Translational Potential

Exploration of Novel Therapeutic Indications

The inherent biological activities associated with the piperazine (B1678402) ring system provide a logical starting point for exploring the therapeutic potential of 2-Oxo-1-piperazineacetic acid HCl. smolecule.com Derivatives of its core structure are being investigated for a range of applications, suggesting that this compound could be a valuable lead for identifying new treatments.

Research indicates that compounds containing the piperazine ring are often studied for their pharmacological effects on the central nervous system. smolecule.com Specifically, piperazine derivatives have been linked to the modulation of key neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) pathways, highlighting a potential application in treating mental health disorders. smolecule.com Furthermore, some studies have pointed towards the antimicrobial and antioxidant properties of similar compounds. smolecule.com The potential for antibacterial activity against both Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in the field of infectious diseases. smolecule.com Its antioxidant capabilities suggest a possible role in mitigating diseases related to oxidative stress. smolecule.com

Another area of interest is the compound's potential as an enzyme inhibitor. smolecule.com Research has suggested that 2-Oxo-1-piperazineacetic acid may inhibit enzymes like urease and carbonic anhydrase, which are implicated in various physiological processes. smolecule.com Additionally, some related piperazine derivatives have demonstrated anti-inflammatory activities. One study noted that a related compound showed efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in animal models, opening up possibilities for treating inflammatory conditions. There are also indications that related compounds may have antithrombotic properties, with some being investigated as factor Xa inhibitors for preventing blood clots. kisti.re.kr

Table 1: Potential Therapeutic Areas for 2-Oxo-1-piperazineacetic acid Derivatives

| Therapeutic Area | Rationale/Mechanism |

| Mental Health | Modulation of serotonin and dopamine pathways. smolecule.com |

| Infectious Diseases | Antibacterial activity against various bacteria. smolecule.com |

| Oxidative Stress-Related Diseases | Potential antioxidant properties. smolecule.com |

| Inflammatory Conditions | Inhibition of inflammatory pathways, similar to some NSAIDs. |

| Thrombosis | Inhibition of blood clotting factors like factor Xa. kisti.re.kr |

Design and Synthesis of Next-Generation Derivatives

The chemical structure of this compound is highly amenable to modification, making it an excellent scaffold for the design and synthesis of next-generation derivatives with enhanced therapeutic properties. researchgate.net The piperazine ring itself is a versatile building block in medicinal chemistry, allowing for the introduction of various substituents to fine-tune the compound's activity. smolecule.comresearchgate.net

Key to developing new derivatives is the ability to perform chemical reactions on the core structure. The amine groups of the piperazine ring can undergo acylation and alkylation, allowing for the attachment of a wide array of functional groups. smolecule.com N-oxidation is another potential modification that could lead to derivatives with different biological profiles. smolecule.com The ability to create active esters from the compound's structure is particularly useful in peptide synthesis, which can facilitate the design of new drugs.

Recent advances in synthetic methodologies, such as C-H functionalization, are making it easier to create more diverse and complex piperazine derivatives. mdpi.com While historically, most modifications to piperazine-containing drugs have been at the nitrogen positions, new techniques are enabling substitutions on the carbon atoms of the ring, opening up new chemical space for drug discovery. mdpi.com These advanced methods could be applied to 2-Oxo-1-piperazineacetic acid to generate novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Table 2: Synthetic Strategies for Derivative Generation

| Synthetic Reaction | Purpose | Potential Outcome |

| Acylation | Introduce acyl groups to the piperazine ring. smolecule.com | Modified biological activity and physical properties. |

| Alkylation | Add alkyl chains to the amine groups. smolecule.com | Altered solubility and receptor binding affinity. |

| N-Oxidation | Form N-oxides. smolecule.com | Creation of derivatives with potentially novel biological activities. |

| Active Ester Formation | Facilitate peptide coupling. | Useful in the synthesis of peptide-based drugs. |

| C-H Functionalization | Add substituents to the carbon backbone. mdpi.com | Access to novel chemical structures with enhanced properties. |

Integration with Advanced Drug Delivery Systems Research

To maximize the therapeutic potential of this compound and its future derivatives, integration with advanced drug delivery systems will be crucial. These systems can help overcome challenges related to drug solubility, stability, and targeted delivery to specific tissues or cells.

One promising approach is the use of nanoparticles. For instance, gold nanoparticles can be synthesized using chelating agents like EDTA, which can also serve as a capping agent to stabilize the particles. researchgate.net The surface of these nanoparticles could potentially be functionalized with compounds like 2-Oxo-1-piperazineacetic acid or its derivatives to facilitate targeted delivery.

Another innovative strategy involves the use of protein cages, such as ferritin, as nanocarriers. In one study, the internal cavity of a humanized ferritin was decorated with novel piperazine-based compounds to enable the delivery of siRNA for gene silencing in cancer cells. nih.govacs.org This system demonstrated effective cellular delivery and gene silencing, highlighting the potential of using piperazine derivatives in targeted cancer therapy. nih.govacs.org Such a system could be adapted for the delivery of 2-Oxo-1-piperazineacetic acid derivatives, particularly if they show anticancer activity.

Collaborative Research Opportunities in Academia and Industry

The translation of a promising compound like this compound from the laboratory to the clinic will require robust collaboration between academia and the pharmaceutical industry. tandfonline.comfiocruz.br Such partnerships are becoming increasingly important in bridging the "translational gap" in drug discovery. fiocruz.br

Academic institutions often excel in basic research, identifying novel molecular targets and elucidating biological pathways. 54.209.11 They can contribute significantly to the early stages of drug discovery, including the synthesis of novel compounds and initial biological screening. tandfonline.comnih.gov Many universities now have their own high-throughput screening centers and are actively involved in generating chemical "tools" to explore complex biology. tandfonline.com

The pharmaceutical industry, on the other hand, brings expertise in medicinal chemistry, preclinical and clinical development, regulatory affairs, and commercialization. 54.209.11acs.org Industry partners can provide access to extensive compound libraries, advanced screening technologies, and the financial resources necessary to conduct large-scale clinical trials. fiocruz.br54.209.11

Several models for successful academia-industry collaboration exist. These can range from direct funding of academic labs for specific projects to more integrated partnerships where scientists from both sectors work together in shared facilities. 54.209.11acs.org For a compound like this compound, a collaborative approach could accelerate its development by leveraging the complementary strengths of both academic and industrial researchers. nih.govglobalspec.com

Q & A

Q. What are the reliable synthetic routes for 2-oxo-1-piperazineacetic acid HCl, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperazine derivatives are prepared by refluxing piperazine precursors with halogenated carboxylic acids (e.g., bromoacetic acid) in ethanol with potassium hydroxide as a base . Key parameters include:

Q. How can researchers validate the purity and structure of this compound?

A multi-spectroscopic approach is recommended:

- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and piperazine ring vibrations at 1200–1300 cm⁻¹ .

- NMR : ¹H NMR should show piperazine ring protons (δ 2.5–3.5 ppm) and acetic acid protons (δ 3.8–4.2 ppm). ¹³C NMR detects the ketone carbonyl (~205 ppm) and carboxylic acid (~175 ppm) .

- Elemental analysis : Verify Cl⁻ content (theoretical ~15%) to confirm HCl salt formation .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Avoid dust inhalation; use fume hoods during synthesis .

- PPE : Gloves and lab coats are mandatory due to potential skin/eye irritation .

- Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for novel analogs of this compound?

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Temperature-dependent NMR : Identify dynamic rotational barriers in the piperazine ring .

- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311++G(d,p)) to validate assignments .

- X-ray crystallography : Resolve ambiguities by determining solid-state structures, as done for related 2-oxopiperazinecarboxylic acids .

Q. What strategies improve the yield of functionalized derivatives (e.g., peptidomimetics)?

- Protecting groups : Use Boc or Fmoc groups to block the piperazine nitrogen during coupling reactions, preventing unwanted side reactions .

- Catalysis : Pd-mediated cross-coupling or enzymatic resolution (e.g., lipases) enhances enantioselectivity for chiral analogs .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 10 hours to 2 hours) and improves yields by 15–20% for thermally sensitive derivatives .

Q. How does the HCl salt form influence solubility and bioactivity in vitro?

- Solubility : The HCl salt increases aqueous solubility (e.g., >50 mg/mL in water) compared to the free base, critical for cell-based assays .

- Bioactivity : Protonation of the piperazine nitrogen enhances membrane permeability. Compare IC₅₀ values of free base vs. HCl salt in receptor-binding assays (e.g., 5-HT or dopamine receptors) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., MAO-A) or receptors (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess stability .

- ADMET profiling : Predict pharmacokinetics (e.g., BBB penetration) using SwissADME or ADMETLab .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.